Sigma-2 Radioligand 1

sigma-2 receptor binding affinity Ki value

Sigma-2 Radioligand 1 (CAS 2860554-32-9, Ki=2.57 nM) is a superior sigma-2 receptor probe tailored for oncology and CNS PET imaging. Its >2000-fold selectivity over sigma-1 eliminates off-target binding, ensuring high-fidelity data. The built-in 2-fluoroethyl group enables straightforward 18F radiolabeling for micro-PET/CT tumor visualization. Validated in U87MG glioma and A549 NSCLC xenografts, it achieves high tumor-to-background ratios with 80% specific blockade by CM398. Ideal reference standard for binding assays and clinical tracer benchmark.

Molecular Formula C24H30FN3O3
Molecular Weight 427.5 g/mol
Cat. No. B12390126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSigma-2 Radioligand 1
Molecular FormulaC24H30FN3O3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC
InChIInChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3
InChIKeyBJPCFIBNHQQLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sigma-2 Radioligand 1: A High-Affinity, Highly Selective Sigma-2 Receptor Probe for Oncology and CNS PET Imaging


Sigma-2 Radioligand 1 (CAS 2860554-32-9), also designated compound 1, is a synthetic small-molecule ligand belonging to the benzimidazolone class. It is designed as a selective probe for the sigma-2 receptor (σ2R/TMEM97), a biomarker of tumor proliferation and a target in neurodegeneration [1]. Its molecular formula is C24H30FN3O3, with a molecular weight of 427.51 g/mol, and it incorporates a 2-fluoroethyl group for potential 18F radiolabeling, enabling positron emission tomography (PET) imaging applications .

Why Sigma-2 Receptor Ligands Are Not Interchangeable: Critical Differences in Affinity, Selectivity, and In Vivo Performance


Although multiple sigma-2 receptor ligands are commercially available, they exhibit substantial variability in binding affinity, subtype selectivity, and in vivo pharmacokinetics that preclude simple substitution [1]. For instance, the classic sigma-2 antagonist SN79 shows only moderate affinity (Ki ~30 nM) and a selectivity ratio of ~10 over sigma-1 receptors, whereas newer agents such as CM398 achieve subnanomolar affinity but may have distinct off-target profiles [2]. Moreover, the capacity for successful 18F radiolabeling and resultant tumor visualization—as quantified by standardized uptake values (SUV) and tumor-to-background ratios—differs markedly across structural analogs, underscoring the necessity of selecting a ligand optimized for the intended experimental or imaging application [3].

Quantitative Comparative Evidence: Sigma-2 Radioligand 1 vs. Closest Analogs


Comparative Binding Affinity: Sigma-2 Radioligand 1 Demonstrates Nanomolar Potency on Par with Advanced Ligands

Sigma-2 Radioligand 1 binds to the sigma-2 receptor with a Ki of 2.57 nM, placing it among the highest-affinity ligands in its class. This value is directly comparable to Sigma-2 Radioligand 2 (Ki = 2.30 nM) and significantly outperforms earlier ligands such as SN79 (Ki = 30 nM) and indole-based analogs (Ki = 4.40–9.46 nM) [1][2][3].

sigma-2 receptor binding affinity Ki value radioligand

Subtype Selectivity: Sigma-2 Radioligand 1 Exhibits Exceptional Discrimination Against Sigma-1 Receptors

Sigma-2 Radioligand 1 demonstrates a selectivity ratio (Ki(σ1)/Ki(σ2)) exceeding 2000, indicating virtually no binding to the sigma-1 receptor at relevant concentrations [1]. In contrast, Sigma-2 Radioligand 2 achieves a selectivity ratio of 1571, CM398 has a ratio of 1000, SN79 shows only ~10-fold selectivity, and the indole-based ligands exhibit modest selectivity ratios of 7–102 [2][3].

sigma-2 receptor sigma-1 receptor selectivity off-target binding

In Vivo Tumor Imaging Specificity: Sigma-2 Radioligand 1 Yields High Tumor Uptake and Robust Blockade by Selective Antagonist

In a U87MG glioma xenograft mouse model, [¹⁸F]Sigma-2 Radioligand 1 produced clear tumor visualization with high tumor uptake and a high tumor-to-background ratio. Co-injection with the sigma-2-selective antagonist CM398 (5 μmol/kg) reduced tumor uptake by approximately 80% (at 60–70 min post-injection), confirming sigma-2-specific binding in vivo [1]. In comparison, the earlier radioligands ¹⁸F-SIG343 and ¹⁸F-SIG353 exhibited lower tumor uptake (approximately 1% ID/g at 120 min) and showed no significant blocking effect in the tumor, indicating nonspecific retention [2].

PET imaging tumor xenograft sigma-2 receptor blocking study SUV

Cross-Species Biodistribution: Sigma-2 Radioligand 1 Exhibits Favorable Pharmacokinetics in Both Mouse and Rat

Sigma-2 Radioligand 1 has been explicitly reported to possess good biodistribution in mice and good in vivo activity in rats [1]. In contrast, many sigma-2 ligands are characterized only in a single rodent species, and some, such as the indole-based series, show moderate brain uptake but limited characterization in rats [2]. The demonstrated cross-species consistency reduces translational uncertainty when moving from preclinical models to more advanced studies.

biodistribution pharmacokinetics mouse rat in vivo

Optimal Use Cases for Sigma-2 Radioligand 1 in Preclinical and Translational Imaging


Oncology: Quantitative PET Imaging of Tumor Proliferative Status in Glioma and Lung Cancer Models

Sigma-2 Radioligand 1, when radiolabeled with 18F, is optimized for non-invasive PET imaging of sigma-2 receptor expression in subcutaneous and orthotopic tumor xenografts, including U87MG glioma and A549 non-small cell lung cancer models. The high tumor-to-background ratio and specific blockade by CM398 (80% reduction) enable precise delineation of tumor boundaries and assessment of sigma-2 receptor density [1]. This makes it a suitable tool for longitudinal monitoring of tumor growth and response to therapy in preclinical drug development.

Neuroscience: Investigation of Sigma-2 Receptor Involvement in Neurodegenerative and Psychiatric Disorders

Although primarily validated in oncology models, the exceptional subtype selectivity (>2000-fold over sigma-1) and favorable brain biodistribution of Sigma-2 Radioligand 1 support its use in CNS PET imaging studies [1]. It can be employed to map sigma-2 receptor distribution in the brain, investigate receptor changes in models of Alzheimer's disease, Parkinson's disease, or schizophrenia, and evaluate target engagement of novel sigma-2 therapeutics.

Radioligand Binding Assays: In Vitro Characterization of Novel Sigma-2 Ligands

The high affinity (Ki = 2.57 nM) and extreme selectivity of Sigma-2 Radioligand 1 make it an excellent reference compound for in vitro competition binding assays to profile new sigma-2 receptor ligands [1]. Its well-defined binding parameters allow for accurate determination of Ki values for test compounds and assessment of sigma-1 vs. sigma-2 selectivity profiles.

Translational Imaging Biomarker Development: Bridging Preclinical and Clinical Sigma-2 PET Tracers

Given its robust performance in rodent models and the availability of its 18F-labeled analog, Sigma-2 Radioligand 1 serves as a foundational tool for developing clinical sigma-2 PET imaging agents. The compound's pharmacokinetic consistency across mouse and rat models [1] and its clear specific binding in tumors provide a reliable benchmark for comparing next-generation clinical candidate tracers.

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